molecular formula C20H22N6O2 B5231545 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5231545
M. Wt: 378.4 g/mol
InChI Key: NRKAKEDDTDGQRJ-UHFFFAOYSA-N
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Description

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridazine ring substituted with a piperazine moiety and a pyrazole ring, making it a unique structure with diverse biological activities.

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the nervous system, affecting mood, sleep, and various other bodily functions.

Mode of Action

Compounds with similar structures have been observed to act as antagonists at their target receptors

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its binding affinity to its target receptors.

Preparation Methods

The synthesis of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 4-ethoxybenzoyl chloride, reacts with piperazine to form 4-(4-ethoxybenzoyl)piperazine.

    Cyclization: The intermediate is then subjected to cyclization with a suitable reagent, such as polyphosphoric acid (PPA), to form the pyridazine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridazine, piperazine, and pyrazole rings, which confer distinct biological properties.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-14-12-24(13-15-25)18-8-9-19(23-22-18)26-11-3-10-21-26/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKAKEDDTDGQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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